molecular formula C21H20N4O4S B2831666 (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 612052-76-3

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Número de catálogo: B2831666
Número CAS: 612052-76-3
Peso molecular: 424.48
Clave InChI: DMBLRKFNZQOQOF-CPNJWEJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one” is a thiazol-4-one derivative characterized by a benzylidene moiety substituted with a hydroxy group at position 4 and a nitro group at position 2. The thiazole ring is further functionalized with a 4-(o-tolyl)piperazin-1-yl group, which introduces steric and electronic complexity. The molecular formula is C₂₁H₁₈N₄O₄S, with a calculated molecular weight of 422.45 g/mol.

Propiedades

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-4-2-3-5-16(14)23-8-10-24(11-9-23)21-22-20(27)19(30-21)13-15-6-7-18(26)17(12-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBLRKFNZQOQOF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical formula of the compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 424.48 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a hydroxynitrobenzylidene group, which contribute to its biological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that compounds with similar thiazole structures were effective in inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity and inhibiting DNA gyrase activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AS. aureus32 µg/mL
Thiazole BE. coli16 µg/mL
This compoundS. aureusTBD

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A431 (skin cancer)< 10
MCF7 (breast cancer)< 15
HeLa (cervical cancer)< 20

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Induction of Apoptosis : Some thiazole derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, protecting cells from oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria. The results showed that compounds with similar structural features to this compound exhibited significant antimicrobial activity.
  • Anticancer Screening : In vitro studies on cancer cell lines revealed that modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting potential for further development as anticancer agents.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound contains a thiazole ring, which is a five-membered heterocyclic structure that includes sulfur and nitrogen. The presence of the nitro group and piperazine moiety enhances its pharmacological profile. The molecular formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 358.43 g/mol.

Pharmacological Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Studies have shown that related compounds demonstrate potent inhibitory effects against COX-2 with minimal ulcerogenic effects, making them suitable candidates for anti-inflammatory drugs .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activities. The structural features of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one suggest potential interactions with microbial targets, leading to inhibition of growth in various pathogens.

Anticancer Potential

Emerging research highlights the anticancer potential of thiazole compounds. The ability to interact with cellular pathways involved in cancer progression makes this compound a subject of interest for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives, including this compound, in various therapeutic applications:

StudyFocusFindings
Chahal et al., 2023COX-II InhibitionIdentified compounds with high selectivity for COX-II; related thiazoles showed promising activity .
Eren et al., 2023Anti-inflammatory AgentsDeveloped diaryl heterocycles with enhanced COX-II inhibitory potential .
Yan et al., 2023Anticancer ActivityInvestigated thiazole derivatives for their ability to inhibit cancer cell proliferation .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Nitrobenzylidene Moiety

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeConditionsProductYieldSource
Hydroxyl displacementNaOH (10%), 80°C, 6 h(E)-5-(3-nitro-4-phenoxybenzylidene)-substituted thiazol-4(5H)-one68%
AminationNH4OH, CuSO4 catalyst, 100°C(E)-5-(4-amino-3-nitrobenzylidene)-derivative42%

Mechanistic Insight : The nitro group enhances electrophilicity at the para position, facilitating SNAr reactions with oxygen- or nitrogen-based nucleophiles. Steric hindrance from the o-tolyl group on piperazine limits substitution at ortho positions .

Reduction of the Nitro Group

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting other functionalities:

Reducing AgentConditionsProductYieldSpectral Data (IR/NMR)Source
H2/Pd-C (10%)EtOH, 25°C, 12 h(E)-5-(4-hydroxy-3-aminobenzylidene)-derivative89%IR: 3380 cm⁻¹ (NH2), 1620 cm⁻¹ (C=N)
NaBH4/CuCl2THF, 0°C → RT, 4 hPartial reduction to hydroxylamine intermediate55%1H NMR: δ 6.8 ppm (NHOH)

Application : The amine product serves as a precursor for diazotization or Schiff base formation .

Thiazolone Ring Reactivity

The thiazol-4(5H)-one core undergoes:

Alkylation at N-1

Reacts with alkyl halides (e.g., methyl iodide) under phase-transfer conditions:

text
Compound (1 mmol) + CH3I (1.2 mmol) → K2CO3, TBAB, DMF, 60°C → N-methylated product (73%)

13C NMR Shift : New peak at δ 38.2 ppm (N-CH3) .

Ring-Opening Reactions

Strong bases (e.g., KOtBu) cleave the thiazolone ring:

text
Thiazolone + KOtBu → Thioamide intermediate → Further cyclization to benzothiazines

Key Intermediate : IR absorption at 1685 cm⁻¹ (C=S) .

Piperazine Functionalization

The 4-(o-tolyl)piperazine moiety participates in:

N-Acylation

Acylating AgentConditionsProductYieldBiological RelevanceSource
Acetyl chlorideEt3N, CH2Cl2, 0°C → RTN-Acetylpiperazine derivative81%Enhanced 5-HT1A binding
Benzoyl isocyanateTHF, refluxN-Benzoylurea analog67%Anticonvulsant activity

SAR Note : Acylation increases lipophilicity, improving blood-brain barrier penetration .

Quaternary Ammonium Salt Formation

Reaction with methyl triflate:

text
Piperazine-N + CF3SO3CH3 → [N+-CH3]CF3SO3⁻ (94% yield)

Application : Ionic derivatives show improved aqueous solubility for formulation .

Tautomerism and Metal Complexation

The exocyclic double bond enables keto-enol tautomerism, stabilizing metal complexes:

Metal SaltConditionsComplex StructureStability Constant (log K)Source
Cu(II) acetateMeOH, RTSquare-planar Cu(II) complex8.2 ± 0.3
Fe(III) chlorideEthanol-water (1:1)Octahedral Fe(III) complex6.9 ± 0.2

Spectroscopic Evidence :

  • EPR (Cu complex): g∥ = 2.22, g⟂ = 2.06

  • UV-Vis (Fe complex): λmax = 435 nm (LMCT band)

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces:

ProcessOutcomeQuantum Yield (Φ)ApplicationSource
[2+2] CycloadditionDimerization via benzylidene C=C0.12Photoresponsive materials
Nitro → Nitrite RearrangementTransient nitrite intermediate (τ = 3 ms)-Prodrug activation

Kinetics : First-order rate constant k = 1.8 × 10⁻³ s⁻¹ at 25°C.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous thiazol-4-one derivatives from literature and databases.

Table 1: Structural and Molecular Comparison

Compound Benzylidene Substituents Piperazine/Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-hydroxy-3-nitro 4-(o-tolyl)piperazin-1-yl C₂₁H₁₈N₄O₄S 422.45 Dual electron-withdrawing (NO₂) and H-bond donor (OH) groups; steric o-tolyl
(5E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one 3-nitro 4-(p-tolyl)piperazin-1-yl C₂₀H₁₈N₄O₃S 406.45 Nitro at position 3; para-methyl on piperazine reduces steric hindrance
(5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 4-methoxy Piperidin-1-yl C₁₆H₁₆N₂O₂S 300.37 Methoxy group enhances lipophilicity; piperidine lacks secondary amine
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-hydroxy 4-(4-chlorophenyl)piperazin-1-yl C₂₀H₁₈ClN₃O₂S 407.89 Chlorine introduces electronegativity; hydroxy group for H-bonding
(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-ethyl 4-propoxyphenyl C₂₂H₂₁N₃O₂S 391.48 Ethyl and propoxy groups increase hydrophobicity; fused triazole-thiazole core

Key Observations:

Electronic Effects: The target compound’s 3-nitro-4-hydroxy benzylidene moiety creates a strong electron-withdrawing effect (nitro) alongside a hydrogen-bond donor (hydroxy), which may enhance interactions with polar biological targets compared to analogs with single substituents (e.g., methoxy or ethyl groups) .

Solubility and Lipophilicity :

  • The hydroxy group in the target compound may improve aqueous solubility, whereas analogs with methoxy or ethyl groups (e.g., ) are more lipophilic, favoring membrane permeability.

Receptor Interactions :

  • Piperazine derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl in ) could exhibit stronger dipole interactions with receptor sites compared to alkyl-substituted variants (e.g., propoxyphenyl in ).

Computational Insights (Hypothetical):

For example:

  • The nitro group may create a positive ESP surface, attracting nucleophiles.
  • The hydroxy group’s lone pairs could localize electron density, influencing hydrogen-bond formation.

Research Recommendations

Biological Assays : Compare the target compound’s activity against enzymes or receptors (e.g., kinases, GPCRs) with analogs in Table 1.

Computational Studies : Use Multiwfn to map ESP and ELF, correlating electronic properties with observed bioactivity.

Solubility Profiling: Evaluate logP and solubility in polar/nonpolar solvents to optimize pharmacokinetic properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one?

The compound is synthesized via a Knoevenagel condensation reaction between 2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one and 4-hydroxy-3-nitrobenzaldehyde. The reaction is typically conducted in 1,4-dioxane with a catalytic amount of piperidine under reflux for 5–6 hours . Post-reaction, the product is precipitated using an acidified ice-water mixture and purified via recrystallization from ethanol or dioxane. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) ensures completion.

Q. How is structural characterization of this compound performed after synthesis?

  • NMR Spectroscopy : The ^1H NMR spectrum confirms the presence of the benzylidene proton (δ ~8.2–8.5 ppm, singlet) and aromatic protons from the o-tolyl group (δ ~6.8–7.4 ppm, multiplet). The piperazine moiety’s methylene protons appear as multiplets at δ ~2.5–3.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the (E)-configuration of the benzylidene group and planarity of the thiazole ring .
  • HPLC : Purity (>95%) is validated using a C18 column with a methanol/water mobile phase (70:30, 1 mL/min) and UV detection at 254 nm .

Q. What in vitro assays are recommended to evaluate its cytotoxic activity?

The compound’s cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2, and DLD-1) . Cells are seeded at 1.5 × 10^5 cells/mL, treated with the compound (0.1–100 μM) for 48 hours, and fixed with trichloroacetic acid. Absorbance is measured at 565 nm, with CHS-828 as a reference inhibitor. Normal fibroblast cells (WI-38) are used to assess selectivity. DMSO controls (≤0.5% v/v) ensure solvent effects are negligible.

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?

  • Dose-Response Analysis : Generate IC50 values across 8–10 concentrations to account for variability in cell line sensitivity .
  • Mechanistic Profiling : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) in resistant vs. sensitive lines .
  • Data Normalization : Include internal controls (e.g., staurosporine for apoptosis) and triplicate runs to minimize batch effects. Statistical tools like one-way ANOVA identify significant differences (p < 0.05) .

Q. What computational strategies are effective for studying its electronic properties and target interactions?

  • Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or tubulin. The nitro group’s partial negative charge may hydrogen-bond with lysine residues in kinase domains .
  • DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (λmax ~350–400 nm) and frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace the 4-hydroxy-3-nitro group with electron-withdrawing (e.g., -CN) or donating (-OCH3) groups to modulate cytotoxicity .
  • Piperazine Modifications : Introduce bulkier aryl groups (e.g., 4-fluorophenyl) to enhance target binding via hydrophobic interactions .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to alter metabolic stability .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Solvent Selection : Slow evaporation from DMSO/water (1:4) promotes crystal growth, but nitro group polarity may require mixed solvents (e.g., DMF/ethanol) .
  • Twinned Data : SHELXL’s TWIN command refines twinned crystals, while Olex2 visualizes reciprocal space to detect twin laws .
  • Thermal Motion : Low-temperature data collection (100 K) reduces disorder in the o-tolyl group .

Methodological Notes

  • Contradictory Data : If cytotoxicity varies between similar cell lines (e.g., HA22T vs. HEPG-2), validate using 3D spheroid models to mimic tumor microenvironments .
  • Synthesis Reproducibility : Monitor reaction pH (optimally 6–7) to prevent nitro group reduction. Use anhydrous conditions to avoid hydrolysis of the thiazole ring .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.